![molecular formula C10H18O B2682635 [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287274-28-4](/img/structure/B2682635.png)
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ease of synthesis. It belongs to the class of indole-based synthetic cannabinoids and is known for its psychoactive effects.
Scientific Research Applications
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been used to study the effects of synthetic cannabinoids on the immune system, as well as their potential use in treating various medical conditions.
Mechanism of Action
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. It has been shown to have a high affinity for these receptors, which results in its potent psychoactive effects. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol also affects other neurotransmitter systems in the brain, including the dopamine and serotonin systems, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to affect the immune system, with some studies suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol also has several limitations. Its potency makes it difficult to accurately dose, which can make it challenging to study its effects in a controlled manner. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential use in treating medical conditions, such as chronic pain or inflammation. Another area of interest is its potential use in studying the effects of synthetic cannabinoids on the human body. Additionally, further research is needed to better understand the mechanism of action of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol and its effects on the brain and other physiological systems.
Conclusion:
In conclusion, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ease of synthesis. It has been used in scientific research to study the effects of synthetic cannabinoids on the human body, and has been shown to have a range of biochemical and physiological effects. While [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments, it also has several limitations, including its potency and psychoactive effects. Future research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol may focus on its potential use in treating medical conditions, as well as its effects on the brain and other physiological systems.
Synthesis Methods
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using various methods, including the condensation of 2-methylpropylamine with 4-cyanobenzyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the condensation of 2-methylpropylamine with 4-cyanobenzaldehyde, followed by reduction with sodium borohydride. The synthesis of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol is relatively simple and can be performed using readily available reagents.
properties
IUPAC Name |
[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZZSHZTLQYBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2682555.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2682557.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)
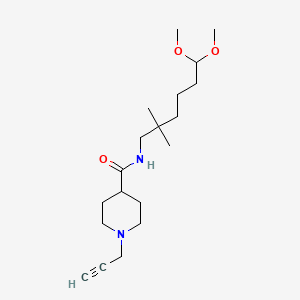
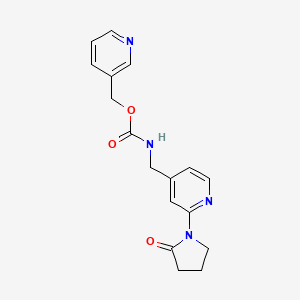
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)
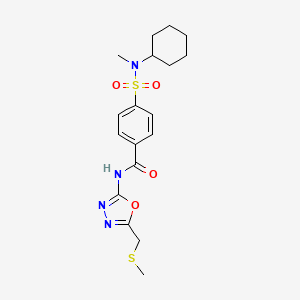
![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)
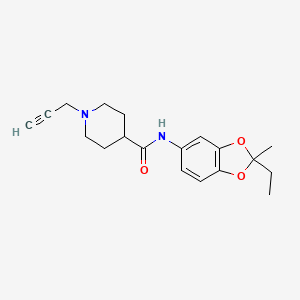

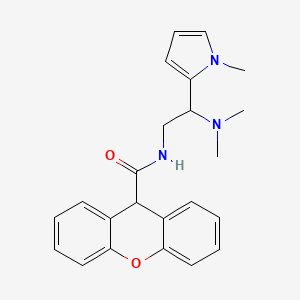
![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)